Cyanine3 carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

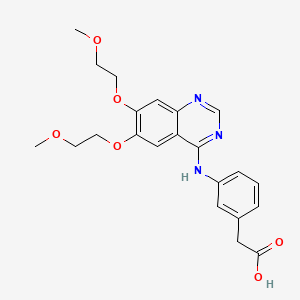

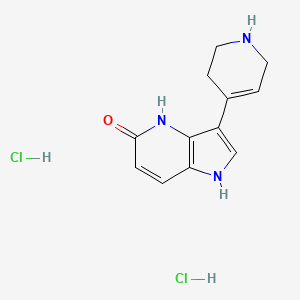

Cyanine3 carboxylic acid is a non-activated dye . It is a non-sulfonated reagent with good solubility in organic solvents and limited aqueous solubility . It can be used as a non-reactive reference dye or control . Cyanine3 carboxylic acid is an analog of Cy3® fluorophore .

Molecular Structure Analysis

The molecular formula of Cyanine3 carboxylic acid is C30H37ClN2O2 . It is soluble in organic solvents (DMF, DMSO, dichloromethane), and poorly soluble in water .Physical And Chemical Properties Analysis

Cyanine3 carboxylic acid is a red powder . It has an excitation/absorption maximum at 555 nm, an emission maximum at 570 nm, and a fluorescence quantum yield of 0.31 .Wissenschaftliche Forschungsanwendungen

Bioconjugation and Metal Chelation

Cyanine dyes with carboxylic acid groups, like Cyanine3 carboxylic acid, are used in various fields. These acid groups serve as bioconjugation handles or metal chelators. Research on pentamethine cyanine dyes with propionic acid handles has shown their potential as fluorescent probes due to their absorbance and emission properties, quantum yield, and molecular brightness levels (Dost, Gressel, & Henary, 2017).

Sensitizing Properties in Solar Cells

Cyanine dyes, including those with carboxyl functions like Cyanine3, have been shown to affect the sensitizing properties of dye-sensitized nanocrystalline TiO2 solar cells. The tether functions of these dyes influence their aggregation on TiO2 and the resultant photocurrents in solar cells (Ehret, Stuhl, & Spitler, 2000).

Fluorescent Labeling in Biological Research

In biological research, cyanine dyes like Cy3 and Cy5 are widely used for fluorescent labeling of DNA and RNA. They play a crucial role in various applications, including quantitative PCR, sequencing, and fluorescence in situ hybridization. The fluorescence efficiency of these dyes, covalently attached to single-stranded DNA, varies depending on the adjacent nucleotide sequence (Kretschy & Somoza, 2014).

Photocatalytic Applications

Cyanine3 carboxylic acid derivatives have been used in photocatalytic applications. For instance, enantioselective carbocyanation of 1,3-dienes was achieved using photoredox/copper catalysis under visible light, demonstrating the utility of these compounds in synthesizing chiral products (Lu et al., 2021).

Semiconductor Laser-Induced Fluorescence Detection

Cyanine dyes like Cy5, an activated carboxyl cyanine fluorophore, have been characterized in capillary electrophoresis using semiconductor laser-induced fluorescence. This method has proven effective for analyzing Cy5-labeled oligonucleotides, demonstrating the dye's utility in biochemical analyses (Chen et al., 1993).

Single-Molecule Optical Switching

Carbocyanine dyes, including Cy5, are used as reversible single-molecule optical switches. This property is essential for applications like ultra-high-density optical data storage and can impose fundamental limitations on the use of these dyes in energy transfer studies for biological processes (Heilemann et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Cyanine dyes, including Cyanine3 carboxylic acid, have a wide range of applications in the fields of medicine, genetics, and environment . They are mainly used in life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection . The future development trend of cyanine dye bioprobes facilitates the construction of a new type of multifunctional fluorescent probe and promotes its clinical application .

Eigenschaften

CAS-Nummer |

1032678-01-5 |

|---|---|

Produktname |

Cyanine3 carboxylic acid |

Molekularformel |

C30H37ClN2O2 |

Molekulargewicht |

493.09 |

IUPAC-Name |

1-(5-carboxypentyl)-3,3-dimethyl-2-((E)-3-((E)-1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride |

InChI |

InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |

InChI-Schlüssel |

ITDHYDSGULGMLR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(O)=O)C4=CC=CC=C4C3(C)C.[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cyanine3 carboxylic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

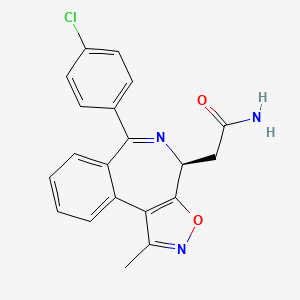

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)

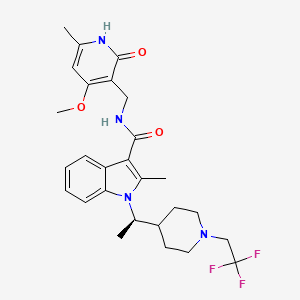

![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)

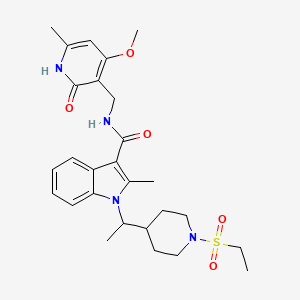

![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)

![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)